Pyrido(3,4-b)pyrazin-5-amine, 1,2-dihydro-3-phenyl-
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Overview
Description
Pyrido(3,4-b)pyrazin-5-amine, 1,2-dihydro-3-phenyl- is a heterocyclic compound that belongs to the class of pyridopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyridine ring fused to a pyrazine ring, with an amine group at the 5-position and a phenyl group at the 3-position of the dihydro form.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrido(3,4-b)pyrazin-5-amine, 1,2-dihydro-3-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions: Pyrido(3,4-b)pyrazin-5-amine, 1,2-dihydro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido(3,4-b)pyrazin-5-one derivatives, while substitution reactions can produce various substituted pyridopyrazines.
Scientific Research Applications
Pyrido(3,4-b)pyrazin-5-amine, 1,2-dihydro-3-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of pyrido(3,4-b)pyrazin-5-amine, 1,2-dihydro-3-phenyl- involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking cell cycle progression and inducing apoptosis in cancer cells . The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Pyrazolo(3,4-d)pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo(4,3-e)[1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against CDKs.
Pyrido(2,3-b)pyrazine: Exhibits similar chemical properties and applications.
Uniqueness: Pyrido(3,4-b)pyrazin-5-amine, 1,2-dihydro-3-phenyl- is unique due to its specific substitution pattern and the presence of both pyridine and pyrazine rings
Properties
CAS No. |
87619-51-0 |
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Molecular Formula |
C13H12N4 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-5-amine |
InChI |
InChI=1S/C13H12N4/c14-13-12-10(6-7-15-13)16-8-11(17-12)9-4-2-1-3-5-9/h1-7,16H,8H2,(H2,14,15) |
InChI Key |
PUUKKUPSFCOMKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=C(N1)C=CN=C2N)C3=CC=CC=C3 |
Origin of Product |
United States |
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